molecular formula C11H14N4OS B14910409 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide

2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide

Cat. No.: B14910409
M. Wt: 250.32 g/mol
InChI Key: UDSDJXGFSZVMFG-UHFFFAOYSA-N
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Description

2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique thieno[2,3-d]pyrimidine core, which is substituted with dimethyl groups and an amino group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide typically involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-amine with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

IUPAC Name

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-N-methylacetamide

InChI

InChI=1S/C11H14N4OS/c1-6-7(2)17-11-9(6)10(14-5-15-11)13-4-8(16)12-3/h5H,4H2,1-3H3,(H,12,16)(H,13,14,15)

InChI Key

UDSDJXGFSZVMFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NCC(=O)NC)C

Origin of Product

United States

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